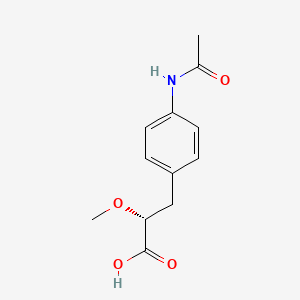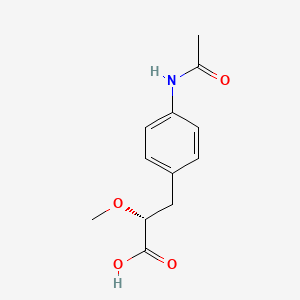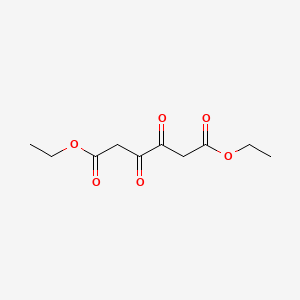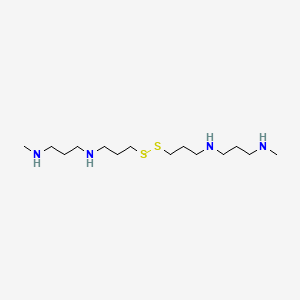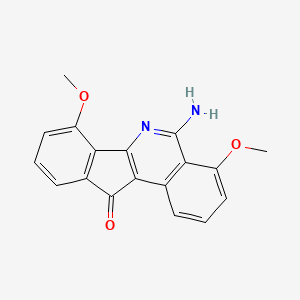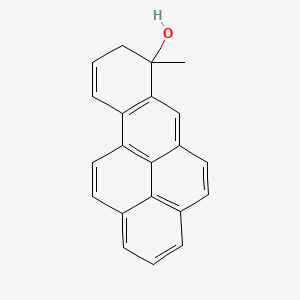![molecular formula C23H27N3O6S2 B12804985 (2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid; (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole CAS No. 27863-17-8](/img/structure/B12804985.png)
(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid; (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid; (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole is a complex organic molecule that combines features of sulfonamides and imidazothiazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid typically involves the reaction of 4-methylbenzenesulfonyl chloride with L-glutamic acid under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then purified and isolated.
For the synthesis of (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole, a common method involves the cyclization of a phenyl-substituted thioamide with an appropriate diamine under acidic conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The sulfonamide group in (2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid can undergo oxidation to form sulfone derivatives.
Reduction: The imidazothiazole ring in (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole can be reduced to form dihydroimidazothiazole derivatives.
Substitution: Both compounds can undergo nucleophilic substitution reactions, where the sulfonamide or imidazothiazole groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydroimidazothiazole derivatives.
Substitution: Various substituted sulfonamides and imidazothiazoles.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for the development of new materials and catalysts.
Biology
In biological research, these compounds are studied for their potential as enzyme inhibitors and receptor modulators. They are used in assays to investigate the biochemical pathways and molecular interactions.
Medicine
In medicinal chemistry, these compounds are explored for their potential therapeutic applications. They are investigated as potential drugs for the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, these compounds are used in the development of new materials with unique properties. They are incorporated into polymers, coatings, and other materials to enhance their performance and durability.
Mecanismo De Acción
The mechanism of action of (2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid involves the inhibition of specific enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their reactions, thereby disrupting the biochemical pathways in which they are involved.
For (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole, the mechanism of action involves the modulation of receptor activity. The compound binds to specific receptors on the cell surface, altering their conformation and activity. This modulation can lead to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-[(4-chlorophenyl)sulfonylamino]pentanedioic acid
- (6S)-6-(4-methylphenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
- (2S)-2-[(4-methoxyphenyl)sulfonylamino]pentanedioic acid
Uniqueness
The uniqueness of (2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid lies in its specific sulfonamide group, which imparts distinct chemical and biological properties. Similarly, (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole is unique due to its imidazothiazole ring structure, which confers specific binding affinities and reactivity.
These compounds are distinguished from their analogs by their specific substituents, which influence their reactivity, stability, and biological activity
Propiedades
Número CAS |
27863-17-8 |
|---|---|
Fórmula molecular |
C23H27N3O6S2 |
Peso molecular |
505.6 g/mol |
Nombre IUPAC |
(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid;(6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C12H15NO6S.C11H12N2S/c1-8-2-4-9(5-3-8)20(18,19)13-10(12(16)17)6-7-11(14)15;1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h2-5,10,13H,6-7H2,1H3,(H,14,15)(H,16,17);1-5,10H,6-8H2/t2*10-/m01/s1 |
Clave InChI |
GBSJSWQLBOZWTA-QTFBQHTASA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)O.C1CSC2=N[C@H](CN21)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)O)C(=O)O.C1CSC2=NC(CN21)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




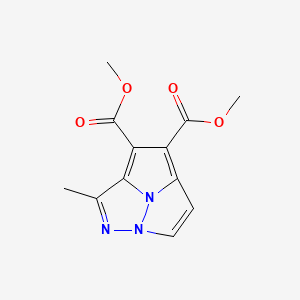
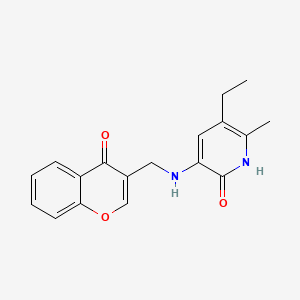
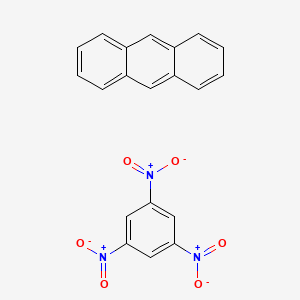

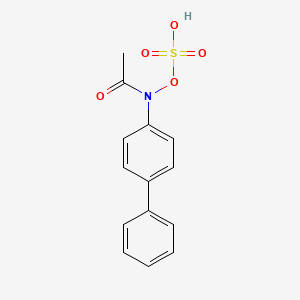
![12-amino-14-methoxy-2,2,9-trimethyl-9,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,11,13,15-heptaene-15-carbonitrile](/img/structure/B12804960.png)
